2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide
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Overview
Description
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide is a compound that belongs to the class of benzohydrazides It is characterized by the presence of a pyrrole ring substituted with phenyl groups at positions 2 and 5, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide typically involves the reaction of 2,5-diphenylpyrrole with benzohydrazide under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Substitution: The benzohydrazide moiety can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium is commonly used for oxidation reactions.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation Products: Dimeric and trimeric forms of the compound, such as 2,2′,5,5′-tetraphenyl-3,3′-bipyrrole and related hydroxy derivatives.
Substitution Products: Various substituted benzohydrazides depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of enzymes such as dihydrofolate reductase and enoyl ACP reductase, making it a potential candidate for antibacterial and antitubercular agents.
Materials Science: Due to its structural properties, it can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to inhibit key enzymes makes it a valuable tool for studying metabolic pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes. Molecular docking studies have shown that the compound binds to the active sites of dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This inhibition disrupts essential metabolic pathways in bacteria, leading to their antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share a similar core structure but differ in the substitution pattern on the benzohydrazide moiety.
2,2′,5,5′-Tetraphenyl-3,3′-bipyrrole: A dimeric oxidation product of 2,5-diphenylpyrrole.
Uniqueness
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both pyrrole and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19N3O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2,5-diphenylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O/c24-25-23(27)19-13-7-8-14-22(19)26-20(17-9-3-1-4-10-17)15-16-21(26)18-11-5-2-6-12-18/h1-16H,24H2,(H,25,27) |
InChI Key |
AIWYTUIJCAGCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(=O)NN)C4=CC=CC=C4 |
Origin of Product |
United States |
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